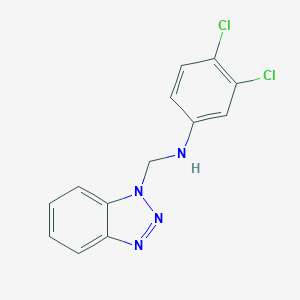

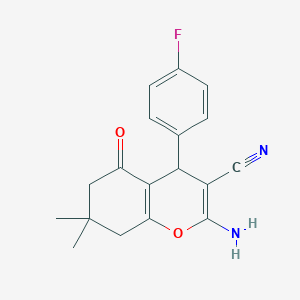

N-(1H-苯并三唑-1-基甲基)-3,4-二氯苯胺

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

N-(1H-Benzotriazol-1-ylmethyl)benzamide is a compound that has been used in various chemical reactions . It has an empirical formula of C14H12N4O and a molecular weight of 252.27 .

Synthesis Analysis

Benzotriazole-mediated amino-alkylations have greatly broadened the utility of Mannich-type condensations to the general o-aminoalkylation of phenols . Phenols are selectively aminoalkylated in the ortho position by the displacement of the benzotriazole moiety from N-[α-(dialkylamino)alkyl]-benzotriazoles with phenolate anions .Molecular Structure Analysis

The solid-state structure of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, a similar compound, shows that this Mannich base crystallizes forming intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones .Chemical Reactions Analysis

N-(1H-Benzotriazol-1-ylmethyl)benzamide has been used as a reactant for amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .Physical And Chemical Properties Analysis

N-(1H-Benzotriazol-1-ylmethyl)benzamide has a melting point of 168-172 °C (lit.) .科研应用

合成和环境应用

N-(1H-苯并三唑-1-基甲基)-3,4-二氯苯胺及其衍生物被用于合成具有特定环境保护和防腐蚀应用的材料。例如,苯并三唑衍生物,包括与N-(1H-苯并三唑-1-基甲基)-3,4-二氯苯胺在结构上相关的化合物,被认为在抑制金属腐蚀方面具有高效性,如铜等金属的腐蚀,这对于延长各种环境中金属部件的使用寿命至关重要(Kuznetsov, 2020)。这些抑制剂在保护金属免受腐蚀大气的作用中起着重要作用,通过在金属表面形成保护层,这在工业环境中尤为重要,其中耐蚀性至关重要。

有机合成中的应用

在有机化学领域,苯并三唑家族中的化合物,如N-(1H-苯并三唑-1-基甲基)-3,4-二氯苯胺,被用作合成各种复杂分子的中间体。例如,苯并三唑稳定的碳负离子被用于迈克尔加成反应,突显了苯并三唑衍生物在合成有机化学中的多功能性,可以创造出一系列具有潜在应用于材料科学和制药领域的化学实体(Katritzky & Qi, 1998)。

药物化学和制药应用

尽管文献中未找到N-(1H-苯并三唑-1-基甲基)-3,4-二氯苯胺在药物化学中的直接应用,但相关的苯并三唑和苯并噻唑衍生物在制药研究中占有重要地位。这些化合物被研究其抗癌、抗菌和抗炎活性等治疗潜力。这表明药物发现和开发社区对苯并三唑和苯并噻唑骨架具有广泛兴趣,暗示了N-(1H-苯并三唑-1-基甲基)-3,4-二氯苯胺衍生物的潜在研究领域(Ahmed et al., 2012)。

未来方向

Benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . They have also exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These areas could be potential future directions for research and development involving benzotriazole derivatives.

性质

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N4/c14-10-6-5-9(7-11(10)15)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTOZTJDKRBYLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Methyl 4-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B366239.png)

![4-hydroxy-N-(2-{[(6-methylpyridin-3-yl)carbonyl]amino}ethyl)quinazoline-2-carboxamide](/img/structure/B366256.png)

![5-Ethyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366262.png)

![6-Amino-4-(2,5-dimethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B366289.png)

![1-[3-(Tetrazol-1-yl)phenyl]tetrazole](/img/structure/B366299.png)

![5-(4-methoxybenzoyl)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B366308.png)

![8-(1-azabicyclo[2.2.2]oct-2-en-3-yl)-3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B366320.png)

![2-amino-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B366327.png)